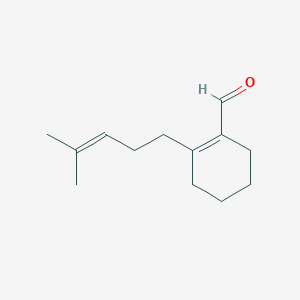
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde is an organic compound with the molecular formula C13H20O. It is known for its unique structure, which includes a cyclohexene ring substituted with a 4-methyl-3-pentenyl group and an aldehyde functional group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde typically involves the reaction of cyclohexene with 4-methyl-3-pentenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or recrystallization to meet the required specifications.
化学反应分析
Types of Reactions
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid.
Reduction: Formation of (4-Methyl-3-pentenyl)cyclohexenol.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学研究应用
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (4-Methyl-3-pentenyl)cyclohexenecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating their activity and function.
相似化合物的比较
Similar Compounds
- (4-Methyl-3-pentenyl)cyclohexenecarboxylic acid
- (4-Methyl-3-pentenyl)cyclohexenol
- Cyclohexene derivatives with different substituents
Uniqueness
(4-Methyl-3-pentenyl)cyclohexenecarbaldehyde stands out due to its specific combination of a cyclohexene ring, a 4-methyl-3-pentenyl group, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
属性
CAS 编号 |
54323-26-1 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
2-(4-methylpent-3-enyl)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-9-12-7-3-4-8-13(12)10-14/h6,10H,3-5,7-9H2,1-2H3 |
InChI 键 |
ZJZOLSQPHYEYOB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=C(CCCC1)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















